molecular formula C20H12F2N2 B14279116 1,4-Bis(4-fluorophenyl)phthalazine CAS No. 138181-08-5

1,4-Bis(4-fluorophenyl)phthalazine

Katalognummer: B14279116
CAS-Nummer: 138181-08-5
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: BIEOUPFYJXALQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(4-fluorophenyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. The compound features a phthalazine core with two 4-fluorophenyl groups attached at the 1 and 4 positions, making it a unique and interesting molecule for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluorophenyl)phthalazine typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the phthalazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-fluorophenyl)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phthalazine dicarboxylic acid.

    Reduction: Dihydro-phthalazine derivatives.

    Substitution: Substituted phthalazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-fluorophenyl)phthalazine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-fluorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis(4-fluorophenyl)phthalazine is unique due to the presence of the 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.

Eigenschaften

CAS-Nummer

138181-08-5

Molekularformel

C20H12F2N2

Molekulargewicht

318.3 g/mol

IUPAC-Name

1,4-bis(4-fluorophenyl)phthalazine

InChI

InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(24-23-19)14-7-11-16(22)12-8-14/h1-12H

InChI-Schlüssel

BIEOUPFYJXALQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.